![molecular formula C16H17N3O4 B14892008 6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific chemical substance but serves as a placeholder in discussions about chemical properties, reactions, and applications.
準備方法
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves scaling up laboratory procedures to larger volumes. This may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Hypothetical compound “N/A” can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Addition: The combination of two or more molecules to form a larger molecule.
Elimination: The removal of atoms or groups from a molecule to form a smaller molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific nature of the hypothetical compound “N/A” and the type of reaction it undergoes. For example, oxidation might yield an oxide, while substitution could produce a derivative with a different functional group.
科学的研究の応用
Chemistry
In chemistry, hypothetical compounds like “N/A” are used to illustrate reaction mechanisms, predict reaction outcomes, and design new synthetic pathways. They serve as models for understanding the behavior of real chemical substances.
Biology
Medicine
Industry
作用機序
The mechanism of action of a hypothetical compound like “N/A” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism would depend on the structure and properties of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to “N/A” would include other hypothetical or model compounds used for illustrative purposes in scientific research. These might include generic placeholders like “X” or “Y” in chemical equations and reaction schemes.
Uniqueness
The uniqueness of “N/A” lies in its flexibility as a placeholder for any chemical entity. It allows scientists to discuss general principles and concepts without being constrained by the specifics of a real compound.
Conclusion
While “N/A” is not a real chemical substance, it plays a valuable role in scientific discussions and education. By serving as a flexible placeholder, it helps illustrate key concepts in chemistry, biology, medicine, and industry, facilitating a deeper understanding of the principles that govern chemical behavior and interactions.
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
6-(2,5-dimethoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-17-13-9-19(8-11(13)15(20)18(2)16(17)21)12-7-10(22-3)5-6-14(12)23-4/h5-9H,1-4H3 |
InChIキー |
XBMCMLVGAYZFJU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
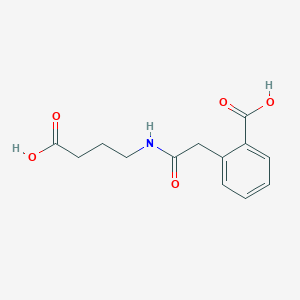
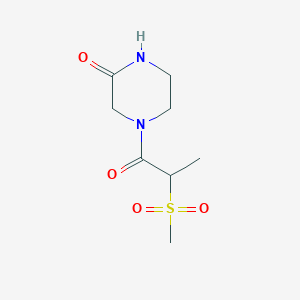
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
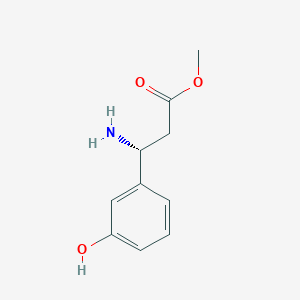
![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
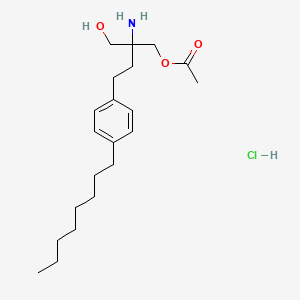
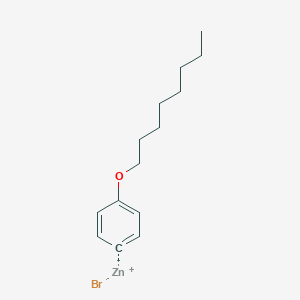

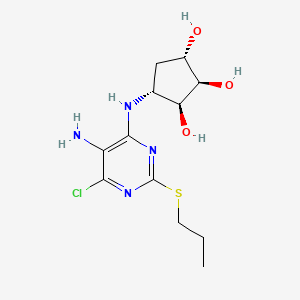
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

